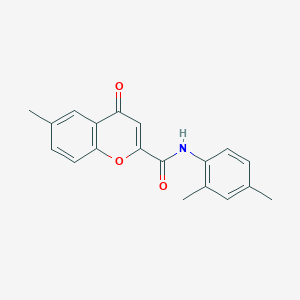

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,4-Dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4H-chromene core substituted with a methyl group at position 6, a 4-oxo functional group, and a carboxamide moiety at position 2 linked to a 2,4-dimethylphenyl ring. Chromene-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are critical for resolving small-molecule and macromolecular structures .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-11-4-6-15(13(3)8-11)20-19(22)18-10-16(21)14-9-12(2)5-7-17(14)23-18/h4-10H,1-3H3,(H,20,22) |

InChI Key |

UYTAIZGRJSVSOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromene ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

This compound shares a chromene-carboxamide backbone but differs in key structural aspects (Table 1):

- Substituent polarity : Methoxy groups (electron-donating) replace methyl groups on the phenyl ring and chromene core, increasing polarity and solubility in polar solvents compared to the target compound.

- Oxo position: The 2-oxo group (vs.

- Carboxamide position : Position 3 (vs. 2) may influence steric hindrance or hydrogen-bonding capabilities.

Predicted properties from include a higher molar mass (355.34 g/mol vs. ~323.37 g/mol for the target, estimated) and elevated boiling point (630.8°C), likely due to methoxy groups enhancing intermolecular forces. The pKa of 10.73 suggests moderate basicity, which could impact bioavailability .

Amitraz (N'-(2,4-Dimethylphenyl)-N-{[(2,4-Dimethylphenyl)imino]methyl}-N-methylmethanimidamide)

Amitraz (CAS: 33089-61-1) shares the 2,4-dimethylphenyl substitution but features a methanimidamide core instead of chromene. Key differences include:

- Core structure : Amitraz’s methanimidamide group confers insecticidal properties, targeting octopamine receptors in pests.

- Functional groups: The imino and methyl groups create a distinct electronic profile, reducing aromaticity compared to the chromene-based target compound.

- Applications : Amitraz is used as an acaricide, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Effects : Methyl groups (target) vs. methoxy () significantly alter lipophilicity and bioavailability. Methyl groups enhance membrane permeability, whereas methoxy groups improve water solubility .

- Structural Flexibility : The 4-oxo group in the target compound may stabilize the chromene ring through conjugation, contrasting with the 2-oxo isomer’s electronic configuration.

Biological Activity

N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2,4-dimethylphenylamine. The reaction is generally facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), conducted under reflux conditions in solvents like dichloromethane or tetrahydrofuran.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879351-28-7 |

| Solubility | 3 µg/mL (pH 7.4) |

Pharmacological Properties

This compound has been evaluated for various pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific apoptotic pathways .

- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways by modulating the activity of enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Properties : this compound has demonstrated antioxidant activity, which may help protect cells from oxidative stress-related damage .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes related to oxidative stress and inflammation, thereby reducing cellular damage.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways critical for maintaining homeostasis and regulating cell growth.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound:

| Compound | Biological Activity |

|---|---|

| N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | Local anesthetic properties |

| N-(2,6-dimethylphenyl)-4[(diethylamino)acetyl]amino]benzamide | Anticonvulsant effects |

| N-benzyl-6-methyl-4-oxo-4H-chromene-2-carboxamide | Similar anticancer activity but less potent |

These comparisons indicate that the presence of the dimethyl substitution on the phenyl ring enhances the compound's pharmacological profile.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A431 and Jurkat cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers following treatment with varying doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.